![molecular formula C16H12N4O B12573983 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde CAS No. 184686-14-4](/img/structure/B12573983.png)
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde is a chemical compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound features an 8-aminoquinoline moiety linked to a benzaldehyde group through an azo linkage, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde typically involves the diazotization of 8-aminoquinoline followed by coupling with benzaldehyde. The process can be summarized as follows:
Diazotization: 8-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzaldehyde under basic conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and benzaldehyde derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Quinoline derivatives and benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
作用機序
The mechanism of action of 4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Fluorophenyl)diazenyl]benzaldehyde
- 4-[(E)-(4-Methylphenyl)diazenyl]benzaldehyde
Comparison
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde is unique due to the presence of the 8-aminoquinoline moiety, which imparts distinct chemical and biological properties. Compared to other azo compounds, it exhibits enhanced fluorescence and potential therapeutic applications, making it a valuable compound in various fields of research.
特性
CAS番号 |
184686-14-4 |
|---|---|
分子式 |
C16H12N4O |
分子量 |
276.29 g/mol |
IUPAC名 |
4-[(8-aminoquinolin-5-yl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C16H12N4O/c17-14-7-8-15(13-2-1-9-18-16(13)14)20-19-12-5-3-11(10-21)4-6-12/h1-10H,17H2 |
InChIキー |
AJXZCKJXUBQJDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
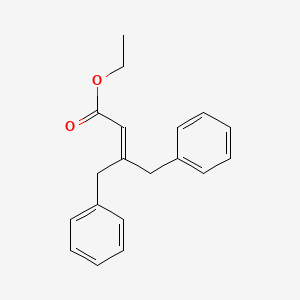
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
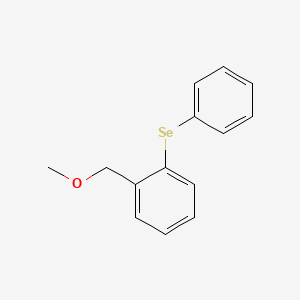
![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
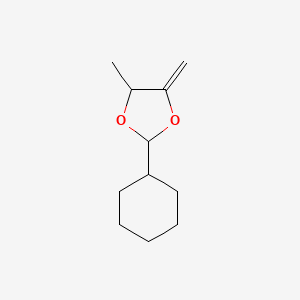
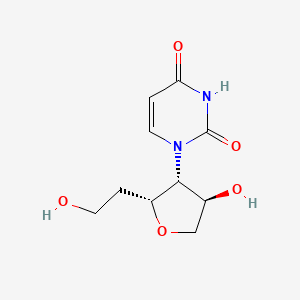
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
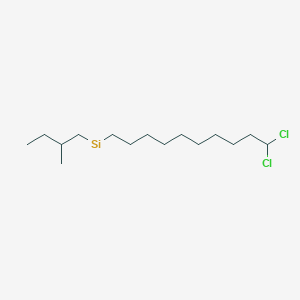
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
